methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound It features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing both nitrogen and sulfur atoms The presence of a thiophene ring, a sulfur-containing five-membered aromatic ring, adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a thiophene derivative, followed by its incorporation into the pyrimido[2,1-b][1,3]thiazine scaffold through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimido[2,1-b][1,3]thiazine core can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives and thiophene-containing heterocycles. Examples include:
Pyrimido[2,1-b][1,3]thiazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and applications.
Thiophene-containing heterocycles: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate have similar structural features and are studied for their electronic and biological properties.
Uniqueness
The uniqueness of methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct electronic and biological properties. This makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C15H16N2O3S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C15H16N2O3S2/c1-8-4-6-21-13(8)12-11(14(19)20-3)9(2)16-15-17(12)10(18)5-7-22-15/h4,6,12H,5,7H2,1-3H3 |
InChI Key |
TYEZAJPNBATEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC |
Origin of Product |
United States |
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